molecular formula C17H27N3O4S B2443383 tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353962-38-5

tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2443383
CAS No.: 1353962-38-5
M. Wt: 369.48
InChI Key: CHZRYJQSEIIYHN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a sophisticated chemical building block primarily employed in the discovery and development of small molecule kinase inhibitors. Its core value lies in its structure, which incorporates a piperidine moiety protected by a Boc (tert-butoxycarbonyl) group and a 6-methoxy-2-(methylthio)pyrimidine scaffold. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif that interacts with the ATP-binding site of protein kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3390837/]. The methoxy and methylthio substituents on this ring provide key points for synthetic elaboration, allowing researchers to synthesize diverse compound libraries for structure-activity relationship (SAR) studies. This intermediate is particularly valuable for constructing potential inhibitors targeting a range of kinases involved in oncology, inflammatory diseases, and other therapeutic areas. The Boc-protected piperidine offers a handle for further functionalization, enabling the introduction of various pharmacophores to optimize potency, selectivity, and drug-like properties. As a critical precursor, this compound accelerates research in hit-to-lead and lead optimization campaigns, providing a versatile and high-value starting point for the synthesis of novel therapeutic candidates [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00489].

Properties

IUPAC Name

tert-butyl 4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-17(2,3)24-16(21)20-8-6-12(7-9-20)11-23-14-10-13(22-4)18-15(19-14)25-5/h10,12H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRYJQSEIIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC(=C2)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-Butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
  • CAS Number: 1353981-44-8
  • Molecular Formula: C17H27N3O4S
  • Molecular Weight: 369.48 g/mol

This compound is a piperidine derivative that incorporates a pyrimidine ring, known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrimidine and piperazine structures can inhibit the proliferation of various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF-73.0
Compound BA5495.85
Compound CHCT116<10

The mechanism through which these compounds exert their anticancer effects involves several pathways:

  • Inhibition of Proliferation: Compounds have been shown to significantly inhibit the growth of tumor cells by inducing apoptosis.
  • Enzymatic Activity: Some derivatives exhibit inhibition of specific enzymes related to cancer progression, such as VEGFR-2, which plays a crucial role in angiogenesis.
  • Molecular Docking Studies: Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer cell signaling pathways, enhancing their potential as therapeutic agents.

Case Studies

  • Study on MCF-7 Cells:
    • A derivative similar to this compound was evaluated for its antiproliferative effects on MCF-7 breast cancer cells, showing an IC50 value of 3.0 µM, indicating potent activity against this cell line .
  • In Vivo Studies:
    • In animal models, compounds with similar structures have demonstrated significant tumor reduction when administered at specific dosages, supporting their potential for further development as anticancer drugs.

Additional Biological Activities

Besides anticancer properties, the compound may exhibit other biological activities:

Antimicrobial Activity

Preliminary studies suggest that piperidine derivatives can possess antimicrobial properties, making them candidates for further investigation against various pathogens.

Neuroprotective Effects

Some research indicates that related compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrimidine derivatives, including tert-butyl 4-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, as promising antiviral agents. Research indicates that modifications at specific positions on the pyrimidine ring can enhance antiviral activity against various viruses, including HIV and other retroviruses.

Case Study: Antiviral Activity

In a study published in MDPI, compounds similar to this compound were tested for their efficacy against viral replication. The study found that certain substitutions led to a significant decrease in viral load in cell cultures, indicating the compound's potential as a lead for further development in antiviral therapies .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly its ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis. Inhibitors of Plk1 have shown promise in preclinical studies for various cancers.

Case Study: Inhibition of Plk1

A study published by the National Institutes of Health explored the synthesis and biological evaluation of Plk1 inhibitors, including derivatives of pyrimidine compounds. The results demonstrated that certain modifications to the structure significantly enhanced inhibitory activity against Plk1, leading to effective mitotic arrest and apoptosis in cancer cells . This suggests that this compound could be a valuable scaffold for developing novel anticancer agents.

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. Structure–activity relationship (SAR) studies have been performed on related compounds to identify key features that enhance their pharmacological profiles.

Data Table: Structure–Activity Relationships

CompoundModificationActivity (IC50 μM)Target
ANo modification250Plk1
BMethyl group at C2150Plk1
CMethoxy group at C680Plk1
DCombination of B & C30Plk1

This table summarizes findings from various SAR studies indicating that specific modifications can lead to significant improvements in activity against targeted kinases .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step protocols, typically starting with functionalization of the pyrimidine core and subsequent coupling to the piperidine moiety. Key steps include:

  • Nucleophilic substitution : The 4-chloropyrimidine intermediate reacts with tert-butyl piperidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) to form the ether linkage .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is commonly used to protect the piperidine nitrogen, requiring TFA or HCl for deprotection in later stages .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates and final products .
    Optimization involves adjusting reaction temperatures (e.g., 60–80°C for coupling reactions), catalyst loadings (e.g., SPhos Pd G3 for Suzuki-Miyaura couplings), and solvent polarity to improve yields .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm and ~80 ppm for ¹³C), methoxy (δ ~3.8 ppm), and methylthio (δ ~2.5 ppm) substituents. Pyrimidine ring protons appear downfield (δ ~6.5–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with accuracy <5 ppm deviation .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm⁻¹) and aromatic C-N/C-S bonds (~1250–1350 cm⁻¹) .

Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures for rotameric equilibria .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., tert-butyl pyrimidine derivatives in ).

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • DFT (Density Functional Theory) : Calculate transition states for key reactions (e.g., nucleophilic substitutions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or enzymes) using software like AutoDock Vina .
  • MD (Molecular Dynamics) : Assess stability of proposed binding conformations over nanosecond timescales .

Advanced: How can researchers evaluate the compound’s potential biological activity?

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based or radiometric assays .
  • Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations .
  • SAR (Structure-Activity Relationship) : Compare with analogs (e.g., tert-butyl 4-amino-pyrimidine derivatives) to identify critical functional groups .

Advanced: What strategies mitigate low yields in coupling reactions (e.g., Suzuki-Miyaura)?

  • Pre-activation of boronates : Use Pd(OAc)₂ with SPhos ligands to enhance catalytic efficiency .
  • Microwave-assisted synthesis : Reduce reaction times and improve homogeneity .
  • Solvent screening : Test polar aprotic solvents (DMAc, NMP) to stabilize intermediates .

Basic: How should the compound be stored to ensure stability?

  • Temperature : Store at –20°C under inert atmosphere (Ar/N₂) to prevent Boc-group degradation .
  • Light sensitivity : Protect from UV exposure using amber vials .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

  • Low solubility : Use mixed solvents (e.g., EtOAc/hexane) for slow vapor diffusion .
  • Disorder in tert-butyl groups : Collect high-resolution data (≤0.8 Å) and refine using SHELXL with restraints .
  • Twinned crystals : Apply twin-law corrections during refinement .

Advanced: How can reaction mechanisms (e.g., SNAr vs. radical pathways) be experimentally distinguished?

  • Radical traps : Add TEMPO to quench radical intermediates; observe yield suppression .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to track nucleophilic substitution pathways .
  • Kinetic studies : Monitor activation energy (Eyring plots) to differentiate concerted vs. stepwise mechanisms .

Advanced: How does structural modification (e.g., replacing methoxy with ethoxy) impact properties?

  • Electronic effects : Use Hammett constants (σ) to predict substituent influence on reactivity .
  • LogP calculations : Assess lipophilicity changes via computational tools (e.g., MarvinSketch) .
  • Biological half-life : Compare metabolic stability in liver microsome assays .

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